6-deoxy-alpha-D-talose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-deoxy-alpha-D-talose is a deoxy sugar, which means it is a sugar molecule that has had a hydroxyl group replaced by a hydrogen atom. This compound is a derivative of D-talose, a rare aldohexose sugar. The “6-deoxy” designation indicates that the hydroxyl group on the sixth carbon atom has been removed. This modification can significantly alter the chemical properties and biological functions of the sugar.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-deoxy-alpha-D-talose typically involves the selective removal of the hydroxyl group at the sixth carbon position. One common method starts with 1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose. This compound is treated with triphenylphosphine and diethyl azodicarboxylate to form a 5,6-epoxy derivative. The epoxy group is then reduced using lithium aluminum hydride to yield 6-deoxy-1,2-O-isopropylidene-alpha-D-allofuranose. Hydrolysis of this intermediate produces 6-deoxy-D-allose, which can be further processed to obtain this compound.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. it can be produced on a larger scale using enzymatic methods. For example, the enzyme GDP-6-deoxy-D-talose synthetase can convert GDP-4-keto-6-deoxy-D-mannose to GDP-6-deoxy-D-talose, which can then be hydrolyzed to release this compound.
Chemical Reactions Analysis
Types of Reactions
6-deoxy-alpha-D-talose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it to alcohols.
Substitution: The hydrogen atom at the sixth carbon can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Produces 6-deoxy-D-talonic acid.
Reduction: Yields 6-deoxy-D-talitol.
Substitution: Can form various 6-substituted derivatives depending on the substituent introduced.
Scientific Research Applications
6-deoxy-alpha-D-talose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Serves as a substrate for studying enzyme specificity and activity, particularly glycosyltransferases.
Medicine: Investigated for its potential role in drug development, especially in designing carbohydrate-based therapeutics.
Industry: Utilized in the production of specialized polysaccharides and glycoproteins.
Mechanism of Action
The biological effects of 6-deoxy-alpha-D-talose are primarily mediated through its interactions with enzymes and other proteins. For example, it can act as a substrate for glycosyltransferases, which transfer sugar moieties to various acceptor molecules. This process is crucial in the biosynthesis of polysaccharides and glycoproteins. The compound’s unique structure allows it to participate in specific biochemical pathways, influencing cellular functions and signaling.
Comparison with Similar Compounds
Similar Compounds
6-deoxy-D-glucose: Another deoxy sugar with similar structural modifications.
6-deoxy-L-talose: The enantiomer of 6-deoxy-D-talose.
6-deoxy-D-galactose: Shares the deoxy modification but differs in the arrangement of hydroxyl groups.
Uniqueness
6-deoxy-alpha-D-talose is unique due to its specific configuration and the position of the deoxy modification. This uniqueness allows it to interact with certain enzymes and proteins in ways that other deoxy sugars cannot, making it valuable for specialized biochemical and industrial applications.
Properties
Molecular Formula |
C6H12O5 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-methyloxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5+,6+/m1/s1 |
InChI Key |
SHZGCJCMOBCMKK-URLGYRAOSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.